4-Fluoro-2-hydrazinylpyridine dihydrochloride
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Overview
Description
4-Fluoro-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2FN3 and a molecular weight of 200.04 g/mol . It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Fluoro-2-hydrazinylpyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Fluoro-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s reactivity and binding affinity to biological targets. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydrazinylpyridine: Similar in structure but differs in the position of the fluorine and hydrazine groups.
2-Fluoro-5-hydrazinylpyridine dihydrochloride: Another fluorinated pyridine derivative with similar properties.
Uniqueness
4-Fluoro-2-hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydrazine groups in the 2- and 4-positions, respectively, makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C5H8Cl2FN3 |
---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
(4-fluoropyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChI Key |
GXRIPPXWJKWWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)NN.Cl.Cl |
Origin of Product |
United States |
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